4-(2-(Dipropylamino)ethyl)indoline-2,3-dione
Overview
Description
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a chemical compound with the molecular formula C16H22N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with dipropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMMNCUKXRDGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145538 | |
Record name | SKF-96266 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102842-51-3 | |
Record name | SKF-96266 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102842513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF-96266 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-96266 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYS2T4IOIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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